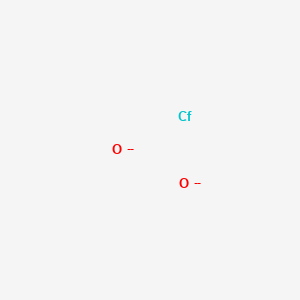
Californium(Iv) Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a black-brown solid and is known for its cubic fluorite crystal structure . This compound is notable for its high radioactivity and is primarily used in scientific research due to its unique properties.
Vorbereitungsmethoden
Californium(IV) oxide is synthesized by oxidizing californium with molecular and atomic oxygen at high pressure . The process involves the following steps:
Oxidation: Californium metal is exposed to molecular oxygen (O₂) or atomic oxygen under high pressure conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures to ensure complete oxidation of californium to its dioxide form.
Industrial production of this compound is limited due to the scarcity and high cost of californium. Most of the compound is produced in specialized research facilities.
Analyse Chemischer Reaktionen
Californium(IV) oxide undergoes various chemical reactions, including:
Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in redox reactions. It can be reduced to lower oxidation states, such as californium(III) oxide (Cf₂O₃).
Substitution Reactions: this compound can react with halogens to form californium halides, such as californium(IV) fluoride (CfF₄) and californium(IV) chloride (CfCl₄).
Common reagents used in these reactions include halogens (e.g., fluorine, chlorine) and reducing agents (e.g., hydrogen gas). The major products formed from these reactions are californium halides and lower oxidation state oxides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which californium(IV) oxide exerts its effects is primarily through its strong oxidizing properties and radioactivity. The compound can interact with other elements and compounds, leading to oxidation-reduction reactions. Its radioactivity allows it to emit neutrons, which can be harnessed for imaging and therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Californium(IV) oxide can be compared with other similar compounds, such as:
Berkelium dioxide (BkO₂): Similar to this compound, berkelium dioxide is a binary compound of berkelium and oxygen.
Dicalifornium trioxide (Cf₂O₃): This compound represents a lower oxidation state of californium and has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its high radioactivity and strong oxidizing properties, which make it valuable for specialized scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12015-10-0 |
|---|---|
Molekularformel |
CfO2-4 |
Molekulargewicht |
283.078 |
IUPAC-Name |
californium;oxygen(2-) |
InChI |
InChI=1S/Cf.2O/q;2*-2 |
InChI-Schlüssel |
DDFYJINYVPUROD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Cf] |
Synonyme |
californium dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















